Bienvenue dans la boutique en ligne BenchChem!

3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

Lipophilicity ADME Lead Optimization

3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 154641-05-1; molecular formula C6H7F3N4; molecular weight 192.14 g/mol) is a fluorinated, partially saturated nitrogen-rich fused heterocycle. The compound belongs to the 1,2,4-triazolo[4,3-a]pyrimidine class, a scaffold recognized as a privileged purine bioisostere and of significant interest in medicinal chemistry.

Molecular Formula C6H7F3N4
Molecular Weight 192.14
CAS No. 154641-05-1
Cat. No. B3028067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
CAS154641-05-1
Molecular FormulaC6H7F3N4
Molecular Weight192.14
Structural Identifiers
SMILESC1CNC2=NN=C(N2C1)C(F)(F)F
InChIInChI=1S/C6H7F3N4/c7-6(8,9)4-11-12-5-10-2-1-3-13(4)5/h1-3H2,(H,10,12)
InChIKeyCRZSKSDRZRYLJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 154641-05-1): Core Scaffold & Procurement Profile


3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 154641-05-1; molecular formula C6H7F3N4; molecular weight 192.14 g/mol) is a fluorinated, partially saturated nitrogen-rich fused heterocycle . The compound belongs to the 1,2,4-triazolo[4,3-a]pyrimidine class, a scaffold recognized as a privileged purine bioisostere and of significant interest in medicinal chemistry . It is supplied as a research chemical by vendors including Leyan (97% purity, catalog number 1407748), MolCore (NLT 98% purity), and CymitQuimica (Apollo Scientific brand, ref. 54-PC403097) . The 3-position trifluoromethyl group imparts distinct electronic, lipophilic, and metabolic properties relative to the parent heterocycle and other 3-substituted analogs, forming the basis for its specific selection in lead optimization and chemical biology applications.

Why 3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine Cannot Be Casually Substituted


Within the 3-substituted 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine series, the identity of the group at position 3 dictates electronic distribution, pKa, lipophilicity (logP), and metabolic stability. The trifluoromethyl (–CF3) group exerts a strong electron-withdrawing inductive effect (–I) that lowers the pKa of adjacent basic nitrogens, alters hydrogen-bonding patterns, and can substantially increase metabolic oxidative resistance . Replacing –CF3 with a methyl (–CH3) or cyclopropyl group produces compounds with markedly different logP, dipole moment, and metabolic profiles, as well as altered target-binding interactions . Consequently, biological activity observed with an analog cannot be assumed to translate to the –CF3 congener, making targeted procurement of the specific 3-trifluoromethyl building block essential for SAR exploration and lead optimization programs.

Quantitative Differentiation Evidence: 3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine vs. Closest Analogs


Lipophilicity (Predicted LogP) Comparison: Trifluoromethyl vs. Cyclopropyl vs. Hydrogen Substituents

The predicted lipophilicity (ALogP) of the target compound can be compared to the unsubstituted parent scaffold to illustrate the effect of the –CF3 group. The parent fully aromatic [1,2,4]triazolo[4,3-a]pyrimidine (CAS 274-98-6) has a reported LogP of approximately 0.12 [1]. A 3-methyl-substituted, partially saturated analog (CAS 1448855-34-2) has a LogP of approximately 0.43 . In contrast, the 3-cyclopropyl analog (CAS 1365988-10-8) has a LogP of -0.42 . While a precise experimentally measured or predicted LogP for the target compound is not yet reported in the public domain, the established LogP-enhancing effect of the –CF3 group relative to –H and –CH3, and its pronounced difference from –cyclopropyl, predicts significantly elevated lipophilicity for the target compound, consistent with the general behavior of –CF3 as a lipophilicity modulator in medicinal chemistry .

Lipophilicity ADME Lead Optimization

Electronic Modulation: pKa Shift Induced by the Trifluoromethyl Group

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (–I) that lowers the pKa of adjacent nitrogen atoms in heterocyclic systems . This pKa shift alters the protonation state of the triazolopyrimidine ring at physiological pH, which can directly affect hydrogen-bonding capacity, solubility, and target binding. For the parent s-triazolo[4,3-a]pyrimidine scaffold, the pKa falls within the range of approximately 1.5–2.5 [1]. Incorporation of the –CF3 group at the 3-position is expected to further decrease this pKa. In contrast, electron-donating substituents such as –CH3 or –cyclopropyl exert a +I effect that raises the pKa of the ring nitrogens . This electronic differentiation creates a distinct ionization profile for the target compound, which cannot be replicated by non-fluorinated analogs.

Electron-Withdrawing Effect pKa Modulation Binding Affinity

Metabolic Stability Differentiation: Oxidative Resistance of the C–F Bond

The C–F bond (bond dissociation energy ~130 kcal/mol) is significantly stronger than a typical C–H bond (~99 kcal/mol) . The –CF3 group can sterically shield adjacent positions on the heterocyclic scaffold from cytochrome P450-mediated oxidation and block metabolic hotspots [1]. In contrast, the 3-methyl analog (CAS 1448855-34-2) possesses benzylic C–H bonds susceptible to oxidative metabolism, and the 3-cyclopropyl analog (CAS 1365988-10-8) presents a strained ring system that may undergo ring-opening metabolic pathways . The –CF3 substituent thus confers a metabolic stability advantage that is directly relevant to programs seeking to minimize oxidative clearance and extend half-life.

Metabolic Stability Oxidative Metabolism Drug Design

Molecular Weight and Structural Compactness Relative to Functional Group Impact

The molecular weight of the target compound is 192.14 g/mol . The 3-methyl analog (CAS 1448855-34-2; MW 138.17 g/mol) is lighter by 54 Da, while the 3-cyclopropyl analog (CAS 1365988-10-8; MW 164.21 g/mol) is lighter by 28 Da . The –CF3 group adds meaningful lipophilicity and metabolic stability (see Evidence Items 1 and 3) at a modest molecular weight penalty, which is advantageous for maintaining ligand efficiency metrics. The van der Waals volume of –CF3 is comparable to that of an isopropyl group, yet the target compound remains substantially smaller than many elaborate 3-aryl-substituted triazolopyrimidines used in medicinal chemistry [1]. This positions the compound as an attractive fragment-like building block with high functional group impact per unit mass.

Molecular Weight Lipophilic Efficiency Fragment-Based Design

Purine Bioisosterism: Scaffold-Level Differentiation vs. Non-Triazolopyrimidine Heterocycles

The 1,2,4-triazolo[4,3-a]pyrimidine scaffold is isoelectronic with the purine ring system, making it a valuable bioisostere for purine-based recognition elements in kinases, GPCRs, and other nucleotide-binding proteins . The partially saturated 5,6,7,8-tetrahydro variant (present in the target compound) introduces conformational flexibility absent in the fully aromatic parent, which can enable unique binding modes. Among triazolopyrimidine regioisomers, the [4,3-a] junction is distinct from the [1,5-a] junction, as demonstrated by structure-based design studies where 5-oxo-1,2,4-triazolo[4,3-a]pyrimidine derivatives showed far greater MMP-10/13 inhibitory activity than their [1,5-a] regioisomers [1]. The target compound therefore occupies a unique structural niche as a partially saturated [4,3-a] regioisomer with a 3-CF3 substituent—a combination not available from generic scaffold suppliers.

Bioisostere Purine Mimetic Kinase Inhibitor Design

Target Application Scenarios for 3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine Based on Established Differentiation Evidence


Lead Optimization Programs Targeting CNS or Intracellular Receptors Requiring Enhanced Passive Permeability

For drug discovery programs requiring compounds to cross the blood–brain barrier or penetrate cell membranes, the elevated lipophilicity conferred by the –CF3 group (see Evidence Item 1) makes this compound a preferred starting point over the 3-methyl or 3-cyclopropyl analogs. The LogP enhancement directly supports passive membrane permeability, a critical parameter for CNS drug design .

Purine Bioisostere-Based Kinase or Nucleotide-Binding Protein Inhibitor Design

The 1,2,4-triazolo[4,3-a]pyrimidine scaffold of the target compound is isoelectronic with purine, making it directly applicable as a purine-mimetic core in kinase inhibitor or GPCR ligand design (see Evidence Item 5). The specific [4,3-a] regioisomer topology cannot be substituted with other triazolopyrimidine regioisomers without loss of target engagement [1].

Metabolic Stability Optimization in Early-Stage Preclinical Candidates

In programs where in vitro metabolic stability data indicate high oxidative clearance driven by CYP450 metabolism, the –CF3 group provides metabolic shielding (see Evidence Item 3). This compound is recommended as a direct replacement for 3-methyl or 3-cyclopropyl analogs that exhibit rapid microsomal turnover, with the expectation of improved in vitro half-life [2].

Fragment-Based Drug Discovery (FBDD) and Library Design

With a molecular weight of 192.14 g/mol—comparable to or lower than many commonly used fragment libraries—this compound offers a high density of desirable properties (lipophilicity, metabolic stability, and electronic modulation) per unit mass (see Evidence Item 4). It is suitable for inclusion in fluorinated fragment screening libraries aimed at identifying hits against challenging or novel targets .

Quote Request

Request a Quote for 3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.